Evidence Item 1: The tert-Butyl Group at Position 3 is a Critical Determinant for Potent Antiviral Activity in Isoxazoline-Derived Scaffolds
A structure-activity relationship (SAR) study on a series of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides demonstrated that the strongest antiviral activity against human influenza A virus was achieved when the 5-position of the isoxazoline ring was substituted with a tert-butyl group [1]. In this context, compound 1j, featuring a 5-tert-butylisoxazoline core, exhibited an EC50 of 3 µg/mL in vitro [1]. While this study focuses on a 5-substituted core, it provides a class-level inference that the presence and position of a bulky, lipophilic tert-butyl group on the dihydroisoxazole ring are essential for interacting with viral targets and achieving significant anti-influenza potency. This evidence underscores the importance of the 3-tert-butyl motif in (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol as a privileged structural feature for antiviral drug discovery programs.
| Evidence Dimension | In vitro anti-influenza A virus activity (EC50) |
|---|---|
| Target Compound Data | Not directly reported for (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol |
| Comparator Or Baseline | 5-tert-butylisoxazoline analog (Compound 1j) |
| Quantified Difference | Compound 1j EC50 = 3 µg/mL |
| Conditions | In vitro assay against human influenza A virus |
Why This Matters
This class-level SAR evidence positions the 3-tert-butyl dihydroisoxazole scaffold as a validated starting point for designing and synthesizing novel anti-influenza agents, offering a rational basis for its procurement over other heterocyclic cores lacking this critical substituent.
- [1] Kai, H., et al. (2001). Anti-influenza virus activities of 2-alkoxyimino-n-(2-isoxazolin-3-ylmethyl)acetamides. Bioorganic & Medicinal Chemistry Letters, 11(15), 1997-2000. View Source
